molecular formula C8H18N4O6 B6244528 bis((oxetan-3-yl)hydrazine), oxalic acid CAS No. 2408963-35-7

bis((oxetan-3-yl)hydrazine), oxalic acid

Cat. No.: B6244528
CAS No.: 2408963-35-7
M. Wt: 266.3
InChI Key:
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Description

Bis((oxetan-3-yl)hydrazine), oxalic acid: is a compound with the molecular formula C₆H₁₂N₂O₄. It is a derivative of oxetane, a four-membered cyclic ether, and hydrazine, a compound containing nitrogen and hydrogen. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis((oxetan-3-yl)hydrazine), oxalic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of oxetane derivatives with hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Bis((oxetan-3-yl)hydrazine), oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.

    Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reactions: These reactions typically require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazine compounds.

Scientific Research Applications

Chemistry: In chemistry, bis((oxetan-3-yl)hydrazine), oxalic acid is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential use as a precursor for biologically active compounds.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may possess pharmacological properties that could be useful in the treatment of various diseases.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of bis((oxetan-3-yl)hydrazine), oxalic acid involves its interaction with molecular targets in biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can affect cellular processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Oxetan-3-one: A related compound with a similar oxetane ring structure.

    Hydrazine derivatives: Compounds containing the hydrazine functional group, such as phenylhydrazine and methylhydrazine.

Uniqueness: Bis((oxetan-3-yl)hydrazine), oxalic acid is unique due to the combination of the oxetane ring and hydrazine moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2408963-35-7

Molecular Formula

C8H18N4O6

Molecular Weight

266.3

Purity

95

Origin of Product

United States

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